REACTION_CXSMILES
|
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17])([O-:13])=[O:12].Cl>N1C=CC=CC=1>[N+:11]([C:14]1[CH:15]=[C:16]([NH:17][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:18]=[CH:19][CH:20]=1)([O-:13])=[O:12]
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Name
|
|
Quantity
|
6.01 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the pyridine was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown oil was dissolved in CH2Cl2 (100 mL)
|
Type
|
CUSTOM
|
Details
|
A tan solid precipitated out from the acidic aqueous phase
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (10.41 g, 80% yield)
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |